t-Boc-Aminooxy-PEG3-acid t-Boc-Aminooxy-PEG3-acid t-Boc-Aminooxy-PEG3-acid is a PEG derivative containing a Boc-protected aminooxy group and a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates and bioconjugation.
Brand Name: Vulcanchem
CAS No.: 1835759-82-4
VCID: VC0544652
InChI: InChI=1S/C14H27NO8/c1-14(2,3)23-13(18)15-22-11-10-21-9-8-20-7-6-19-5-4-12(16)17/h4-11H2,1-3H3,(H,15,18)(H,16,17)
SMILES: CC(C)(C)OC(=O)NOCCOCCOCCOCCC(=O)O
Molecular Formula: C14H27NO8
Molecular Weight: 337.37

t-Boc-Aminooxy-PEG3-acid

CAS No.: 1835759-82-4

Cat. No.: VC0544652

Molecular Formula: C14H27NO8

Molecular Weight: 337.37

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

t-Boc-Aminooxy-PEG3-acid - 1835759-82-4

Specification

CAS No. 1835759-82-4
Molecular Formula C14H27NO8
Molecular Weight 337.37
IUPAC Name 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C14H27NO8/c1-14(2,3)23-13(18)15-22-11-10-21-9-8-20-7-6-19-5-4-12(16)17/h4-11H2,1-3H3,(H,15,18)(H,16,17)
Standard InChI Key FRMJMYYWQYLTQT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NOCCOCCOCCOCCC(=O)O
Appearance Solid powder

Introduction

Chemical Structure and Properties

t-Boc-Aminooxy-PEG3-acid belongs to a family of polyethylene glycol-based linker molecules that combine the advantages of PEG's biocompatibility with the reactivity of specific functional groups. The compound's structure consists of several key components that define its properties and applications.

Molecular Composition

The molecular structure of t-Boc-Aminooxy-PEG3-acid features a tert-butyloxycarbonyl (t-Boc) protected aminooxy group at one terminus and a carboxylic acid group at the other, connected by a triethylene glycol (PEG3) spacer. This arrangement creates a bifunctional molecule capable of forming different types of chemical bonds at either end .

The molecular formula of t-Boc-Aminooxy-PEG3-acid is likely similar to that of the related compound t-Boc-N-amido-PEG3-acid (C14H27NO7), with potential modifications to accommodate the aminooxy group instead of the amido linkage . Like other PEG derivatives, it possesses a flexible backbone that contributes to its solubility in both aqueous and organic solvents.

Physical and Chemical Properties

Based on similar compounds in this class, t-Boc-Aminooxy-PEG3-acid is expected to exhibit the following properties:

PropertyCharacteristicSignificance
Physical StateSolid powder at room temperatureFacilitates storage and handling
SolubilityHighly soluble in water and common organic solventsEnables versatility in reaction conditions
StabilityStable under standard storage conditionsExtended shelf life when properly stored
Molecular WeightApproximately 330-350 g/mol (estimated)Provides favorable pharmacokinetic properties
Functional Groupst-Boc protected aminooxy and carboxylic acidEnables orthogonal reaction strategies

The hydrophilic nature of the PEG spacer significantly enhances the water solubility of conjugated compounds, which is particularly beneficial for improving the pharmacokinetic profiles of therapeutic agents .

Synthesis Methods

The synthesis of t-Boc-Aminooxy-PEG3-acid typically follows established protocols for similar PEG derivatives, with specific modifications to introduce the aminooxy and carboxylic acid functional groups.

General Synthetic Routes

The synthesis generally begins with commercially available polyethylene glycol derivatives that undergo sequential functionalization at both termini. A common approach involves:

  • Protection of the aminooxy group using tert-butyloxycarbonyl (t-Boc) chemistry

  • Introduction of the PEG3 spacer through coupling reactions

  • Oxidation or functionalization of the terminal hydroxyl to form the carboxylic acid group

This stepwise approach allows for precise control over the molecular architecture and high purity of the final product.

Reaction Conditions and Purification

The synthesis typically requires carefully controlled reaction conditions to ensure selectivity and high yields. Key considerations include:

Synthetic StepTypical ConditionsConsiderations
t-Boc ProtectionBase (e.g., triethylamine), t-Boc anhydride, DCM, 0-25°CMaintaining pH control to prevent side reactions
PEG CouplingCoupling agents (DCC/DIC), base, anhydrous solventExcluding moisture to prevent hydrolysis
Carboxylic Acid FormationOxidation reagents or hydrolysis of estersSelective oxidation without affecting other functional groups
PurificationColumn chromatography, recrystallizationRemoving coupling by-products and unreacted materials

Purification typically involves chromatographic techniques to ensure high purity (>98%) of the final product, which is essential for its application in pharmaceutical research.

Chemical Reactivity

The reactivity of t-Boc-Aminooxy-PEG3-acid is primarily determined by its two functional groups: the protected aminooxy moiety and the carboxylic acid terminus.

Aminooxy Group Reactivity

After deprotection of the t-Boc group under acidic conditions (typically using trifluoroacetic acid in dichloromethane), the free aminooxy group becomes highly reactive toward carbonyl compounds:

  • Formation of stable oxime bonds with aldehydes and ketones

  • Chemoselective conjugation in the presence of other nucleophiles

  • Reaction under mild conditions (aqueous buffers, physiological pH)

This reactivity is particularly valuable for bioconjugation applications, as it allows for site-specific modification of biomolecules containing aldehyde or ketone groups.

Carboxylic Acid Reactivity

The carboxylic acid group provides complementary reactivity:

  • Formation of amide bonds with amines using coupling reagents

  • Esterification reactions with alcohols

  • Activation as NHS esters or other activated species for improved reactivity

This dual functionality enables t-Boc-Aminooxy-PEG3-acid to serve as a heterobifunctional linker, connecting two different molecules through distinct chemical transformations .

Applications in Pharmaceutical Research

t-Boc-Aminooxy-PEG3-acid has numerous applications in pharmaceutical research and development, particularly in the creation of advanced therapeutic conjugates.

Bioconjugation and Drug Development

The compound serves as a versatile linker in the synthesis of bioconjugates, including:

  • Antibody-drug conjugates (ADCs) for targeted cancer therapy

  • PEGylated peptides and proteins with improved pharmacokinetics

  • Site-specific modification of biomolecules through oxime chemistry

These applications leverage the compound's ability to form stable linkages under physiological conditions while imparting enhanced solubility and reduced immunogenicity to the conjugated therapeutics .

Drug Delivery Systems

The PEG component of t-Boc-Aminooxy-PEG3-acid contributes significantly to drug delivery applications:

ApplicationMechanismBenefit
Solubility EnhancementPEG hydration shell increases aqueous solubilityImproved bioavailability of hydrophobic drugs
Circulation Time ExtensionPEG reduces renal clearance and RES uptakeExtended half-life and sustained release
Reduced ImmunogenicityPEG shield minimizes immune recognitionDecreased adverse reactions and improved safety
Targeted DeliveryConjugation to targeting moietiesEnhanced specificity and reduced off-target effects

These properties make t-Boc-Aminooxy-PEG3-acid an important component in the development of next-generation therapeutic formulations .

Proteolysis Targeting Chimeras (PROTACs)

Like similar compounds in its class, t-Boc-Aminooxy-PEG3-acid can serve as a linker in the synthesis of PROTACs, which are bifunctional molecules designed to induce targeted protein degradation:

  • The carboxylic acid group can be conjugated to a protein-targeting ligand

  • The aminooxy group, after deprotection, can be linked to an E3 ligase recruiting moiety

  • The resulting PROTAC brings the target protein into proximity with the ubiquitin-proteasome system

This approach has shown promise in degrading previously "undruggable" proteins involved in various diseases, particularly cancer.

Comparison with Similar Compounds

t-Boc-Aminooxy-PEG3-acid belongs to a family of related PEG derivatives with distinct functional properties that determine their specific applications.

Structural Comparisons

CompoundKey Functional GroupsDistinctive Applications
t-Boc-Aminooxy-PEG3-acidProtected aminooxy and carboxylic acidBioconjugation via oxime formation and amide coupling
t-Boc-Aminooxy-PEG3-S-AcProtected aminooxy and thioacetateSite-specific conjugation to cysteines via thiol chemistry
t-Boc-Aminooxy-PEG3-oxyamineProtected aminooxy and free oxyamineDual oxime formation capabilities
t-Boc-Aminooxy-PEG3-alcoholProtected aminooxy and hydroxylVersatile intermediate for further functionalization
t-Boc-N-amido-PEG3-acidProtected amide and carboxylic acidDifferent conjugation chemistry profile

These structural differences result in distinct reactivity profiles and application areas, allowing researchers to select the most appropriate derivative for specific bioconjugation strategies .

Functional Differences

The choice between these compounds often depends on the specific conjugation strategy and target molecules:

  • t-Boc-Aminooxy-PEG3-acid is preferred when connecting molecules via oxime and amide bonds

  • t-Boc-Aminooxy-PEG3-S-Ac offers selective reactivity toward thiols for cysteine-directed conjugation

  • t-Boc-Aminooxy-PEG3-oxyamine provides dual oxime formation capability

  • t-Boc-N-amido-PEG3-acid offers different stability and hydrolysis profiles

Understanding these differences is crucial for selecting the optimal reagent for specific bioconjugation applications .

Research Findings and Case Studies

Recent research utilizing t-Boc-Aminooxy-PEG3-acid and similar compounds has demonstrated their utility in various pharmaceutical applications.

Bioconjugate Development

Studies involving PEG3 derivatives with similar structures to t-Boc-Aminooxy-PEG3-acid have shown promising results in the development of therapeutic bioconjugates:

Study TypeFindingsSignificance
Antibody-Drug ConjugatesEnhanced stability and targeted deliveryImproved therapeutic index in cancer treatment
PEGylated ProteinsExtended circulation time and reduced immunogenicityBetter pharmacokinetic profiles for biologic drugs
Site-Specific ConjugationControlled drug-to-antibody ratio and homogeneous productsConsistent quality and reproducible efficacy

These findings highlight the importance of PEG linkers in modern bioconjugate development strategies .

Drug Delivery Advancements

The application of PEG3 derivatives in drug delivery systems has demonstrated several advantages:

  • Improved solubility and bioavailability of poorly soluble drugs

  • Enhanced stability in biological environments

  • Reduced immunogenicity and extended circulation time

  • Targeted delivery to specific tissues or cell types

These benefits translate to more effective therapeutic outcomes and fewer adverse effects, particularly in the treatment of cancer and other serious diseases .

PROTAC Development

Research involving similar PEG derivatives has shown their utility in creating effective PROTACs:

Target ProteinPROTAC DesignOutcome
Oncogenic ProteinsPEG-linked bifunctional moleculesSelective degradation and reduced cancer cell viability
Disease-Associated ProteinsOptimized PEG linker lengthEnhanced cellular uptake and target engagement
Previously "Undruggable" TargetsPEG-based PROTAC scaffoldsNew therapeutic opportunities for challenging targets

These findings suggest that t-Boc-Aminooxy-PEG3-acid could serve as an effective linker in the development of next-generation PROTACs for targeted protein degradation.

Future Research Directions

The continued development and application of t-Boc-Aminooxy-PEG3-acid is likely to focus on several promising areas:

Advanced Bioconjugation Strategies

Future research may explore:

  • Novel conjugation chemistries with enhanced selectivity and efficiency

  • Combination with orthogonal bioconjugation approaches

  • Application in emerging therapeutic modalities such as RNA therapeutics and cell therapies

These advancements could expand the utility of t-Boc-Aminooxy-PEG3-acid in creating next-generation therapeutics with improved properties .

Precision Medicine Applications

The compound's properties make it particularly suitable for personalized medicine approaches:

  • Development of patient-specific bioconjugates

  • Integration with diagnostic and therapeutic (theranostic) platforms

  • Targeted delivery of precision medicines to specific disease sites

These applications could significantly enhance treatment outcomes for complex diseases while minimizing adverse effects .

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